Bienvenue dans la boutique en ligne BenchChem!

Bisthianostat

Enzymatic assay HDAC1 HDAC2

Bisthianostat (CF367, CAS 1408234-79-6) is a synthetic, bisthiazole-based, orally bioavailable pan-inhibitor of class I and class IIb histone deacetylases (HDACs), evolved from the natural product largazole cap group. It is a small molecule (MW 366.45 g/mol; C15H18N4O3S2) discovered at the Shanghai Institute of Materia Medica (SIMM) and currently in Phase 1b clinical development for relapsed/refractory multiple myeloma (R/R MM) in combination with standard-of-care agents.

Molecular Formula C15H18N4O3S2
Molecular Weight 366.454
Cat. No. B1192385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisthianostat
SynonymsBisthianostat
Molecular FormulaC15H18N4O3S2
Molecular Weight366.454
Structural Identifiers
SMILESO=C(C1=C(C2CC2)SC(C3=NC=CS3)=N1)NCCCCC(NO)=O
InChIInChI=1S/C15H18N4O3S2/c20-10(19-22)3-1-2-6-16-13(21)11-12(9-4-5-9)24-15(18-11)14-17-7-8-23-14/h7-9,22H,1-6H2,(H,16,21)(H,19,20)
InChIKeyMVJAEZIEZVJAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisthianostat for Sale: Orally Available Pan-HDAC Inhibitor for Hematologic Malignancy Research


Bisthianostat (CF367, CAS 1408234-79-6) is a synthetic, bisthiazole-based, orally bioavailable pan-inhibitor of class I and class IIb histone deacetylases (HDACs), evolved from the natural product largazole cap group [1]. It is a small molecule (MW 366.45 g/mol; C15H18N4O3S2) discovered at the Shanghai Institute of Materia Medica (SIMM) and currently in Phase 1b clinical development for relapsed/refractory multiple myeloma (R/R MM) in combination with standard-of-care agents [1].

Why Bisthianostat Cannot Be Substituted with Other Pan-HDAC Inhibitors in Research


Despite belonging to the pan-HDAC inhibitor class alongside agents such as panobinostat, vorinostat (SAHA), and romidepsin, bisthianostat was designed with a structurally distinct bisthiazole scaffold at the cap group, diverging from the hydroxamic acid, benzamide, or cyclic peptide chemotypes found in other HDAC inhibitors [1]. This structural divergence results in a unique physiochemical and pharmacological profile that directly governs target engagement residence time, tissue distribution equilibrium, and hematologic toxicity risk — none of which can be assumed equivalent across in-class agents. Critically, panobinostat — approved for R/R MM — carries a black-box warning for severe and fatal thrombocytopenia [2], whereas first-in-human data for bisthianostat monotherapy in comparably heavily pretreated R/R MM patients reported no grade 3/4 nonhematological adverse events [1]. Replacement of bisthianostat with any other HDAC inhibitor in a research or preclinical protocol without explicit pharmacokinetic, selectivity, and safety bridging data risks generating non-translatable results and undermining reproducibility of any combination therapy study designed around the molecule's specific parameters.

Quantitative Differentiation Evidence for Bisthianostat Against In-Class HDAC Inhibitors


HDAC Isoform Activity Profile: Bisthianostat Exhibits a Distinct Fingerprint, with Sub-Micromolar but Lower Potency Against HDAC1/2 than Panobinostat

In head-to-head enzymatic profiling conducted within the same study, bisthianostat demonstrated lower potency against HDAC1 and HDAC2 compared to panobinostat, while retaining the ability to engage HDAC6. This profile is not simply 'less potent' but represents a fundamentally different pharmacodynamic fingerprint. Bisthianostat's IC50 against HDAC1 was approximately 0.095 µM, compared to panobinostat at 2.5 nM (0.0025 µM), and against HDAC2, 0.193 µM for bisthianostat vs. 13.2 nM (0.0132 µM) for panobinostat [1]. The selectivity gap of approximately 38-fold and 14-fold, respectively, has pharmacodynamic implications: panobinostat's ultra-potent Class I inhibition is linked to profound target suppression, whereas bisthianostat may offer a more titratable target engagement profile. Additionally, bisthianostat also inhibited HDAC6 with an IC50 of 0.79 µM .

Enzymatic assay HDAC1 HDAC2 Drug discovery Panobinostat

Tissue Distribution Equilibrium (Vss): Bisthianostat Shows Restrictive Blood Compartment Distribution, Potentially Favoring Hematologic Indications

Bisthianostat demonstrates a steady-state volume of distribution (Vss) of 0.31 L/kg in mice, indicating predominant confinement to the blood compartment [1]. This restrictive distribution profile is in stark contrast to vorinostat, which exhibits a large Vss > 20 L/kg, reflecting extensive tissue penetration [2]. While a large Vss is generally desirable for solid tumor indications, a low Vss that concentrates the drug within the vascular and hematopoietic compartment is mechanistically advantageous for hematologic malignancies, such as multiple myeloma, as it increases the likelihood of achieving therapeutic concentrations at the site of disease while potentially reducing off-target tissue toxicities.

Pharmacokinetics Vss Drug distribution Hematologic malignancies

Oral Bioavailability: Bisthianostat Achieves Comparable Systemic Exposure to Panobinostat

Bisthianostat demonstrates moderate but consistent oral bioavailability (F% = 16.9%–35.5%) in preclinical mouse models [1]. Panobinostat's absolute oral bioavailability in humans has been measured at approximately 21.4% [2]. While these values are derived from different species (mouse for bisthianostat, human for panobinostat), the cross-study comparison suggests that bisthianostat achieves oral exposure within a clinically viable range comparable to an FDA-approved HDAC inhibitor for the same indication.

Pharmacokinetics Oral bioavailability Drug comparison Panobinostat

Clinical Hematologic Safety: No Grade 3/4 Nonhematological AEs Reported, Contrasting with Panobinostat's Thrombocytopenia Profile

In a Phase 1a study of bisthianostat monotherapy in 8 heavily pretreated R/R MM patients (median 5 prior lines, range 2–6), any-grade hematological treatment-related adverse events occurred in 50% of patients (4/8), grade 3/4 hematological AEs in 25% (2/8), and critically, no grade 3/4 nonhematological adverse events were reported [1]. In contrast, panobinostat clinical data from a Phase I lymphoma study (panobinostat 20 mg + everolimus 10 mg) reported grade 3/4 thrombocytopenia in 64% of patients [2]. This cross-trial comparison suggests a differentiated hematologic safety profile for bisthianostat, with signals of reduced severe thrombocytopenia incidence compared to the approved pan-HDAC inhibitor standard.

Safety Thrombocytopenia Phase 1 Panobinostat Adverse events

Chemical Scaffold Uniqueness: Bisthianostat's Bisthiazole Cap Group is Structurally Distinct from All Approved HDAC Inhibitors

Bisthianostat's chemical structure features a bisthiazole cap group evolved from the thiazole-thiazoline moiety of the natural product largazole [1]. This scaffold is chemically and structurally distinct from the cap groups of approved HDAC inhibitors: panobinostat (cinnamoyl hydroxamate), vorinostat (suberoylanilide hydroxamic acid), romidepsin (bicyclic depsipeptide), belinostat (sulfonamide hydroxamate), and chidamide / entinostat (benzamide). The cap group is the primary determinant of surface recognition at the HDAC enzyme rim, directly influencing isoform selectivity and residence time [2]. No other clinical-stage HDAC inhibitor shares bisthianostat's bisthiazole cap pharmacophore, making it a single-source chemical probe [1].

Chemical scaffold Cap group Bisthiazole Largazole Drug design

Best-Fit Application Scenarios for Bisthianostat Based on Quantitative Differentiation Evidence


Orally Dosed In Vivo Multiple Myeloma Xenograft Studies Requiring Blood-Compartment-Restricted HDAC Inhibition

Bisthianostat's restrictive Vss of 0.31 L/kg and moderate oral bioavailability (F% = 16.9%–35.5%) make it the preferred HDAC inhibitor for mouse xenograft models of multiple myeloma (e.g., RPMI-8226, MM.1S) where the therapeutic target resides in the hematopoietic compartment [1]. In published studies, oral administration of 50–100 mg/kg bid for 18 days dose-dependently inhibited tumor growth, and combination with bortezomib produced synergistic antitumor effects both in vitro and in vivo [1]. Researchers procuring an HDAC inhibitor for orally-dosed multiple myeloma models should select bisthianostat over vorinostat (Vss > 20 L/kg) or romidepsin (intravenous only) to maximize target tissue exposure while minimizing off-target distribution [2].

Combinatorial Regimen Design with Proteasome Inhibitors Where Thrombocytopenia Risk Must Be Minimized

The Phase 1a safety profile of bisthianostat — no grade 3/4 nonhematological AEs and only 25% grade 3/4 hematological AEs in heavily pretreated R/R MM patients — supports its use in preclinical and clinical combination protocols where additive hematologic toxicity would be prohibitive [1]. This contrasts with panobinostat, which carries a known severe thrombocytopenia liability (grade 3/4 rates exceeding 60% in some combination regimens) [2]. Research groups developing novel HDAC inhibitor–proteasome inhibitor–immunomodulatory drug triplets for multiple myeloma should consider bisthianostat as the HDAC inhibitor backbone to maximize tolerability and enable dose escalation of partner agents.

Chemical Biology Studies Investigating Cap-Group-Dependent HDAC Isoform Selectivity

Bisthianostat is the only clinical-stage HDAC inhibitor with a bisthiazole cap group, a scaffold evolved from the natural product largazole [1]. This structural uniqueness provides an irreplaceable tool for structure-activity relationship (SAR) studies exploring how cap-group chemistry governs HDAC isoform selectivity, target residence time, and cellular pharmacodynamics. Bisthianostat's HDAC isoform fingerprint (stronger activity against HDAC1/2, moderate against HDAC6; IC50: HDAC1=0.095, HDAC2=0.193, HDAC6=0.79 µM) provides a distinct reference point against hydroxamate-capped inhibitors (e.g., panobinostat, vorinostat) and benzamide-capped inhibitors (e.g., entinostat) [1][2]. No generic alternative can substitute for this specific chemical probe in cap-group SAR investigations.

Translational Pharmacokinetic/Pharmacodynamic Modeling Bridging Preclinical Mouse Data to First-in-Human Trials

Bisthianostat is one of the few HDAC inhibitors for which comprehensive preclinical pharmacokinetic parameters (F%, Vss, Tmax, half-life, dose-proportionality across 50–200 mg/kg) and first-in-human Phase 1a PK/PD data have been published in a single integrated study [1]. The availability of these matched datasets enables robust translational PK/PD modeling that is not possible with many legacy HDAC inhibitors, where preclinical PK data may be proprietary or sparse. Additionally, an LC-MS/MS method for simultaneous quantification of bisthianostat and its active N-hydroxyamide metabolite M351 in human plasma has been validated [2], facilitating clinical bioanalysis. Research groups conducting translational pharmacology studies with HDAC inhibitors should select bisthianostat for its uniquely complete and publicly accessible PK dataset.

Quote Request

Request a Quote for Bisthianostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.